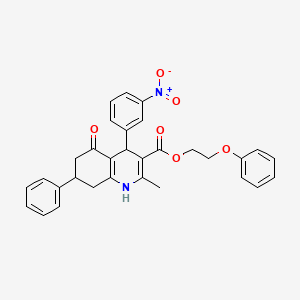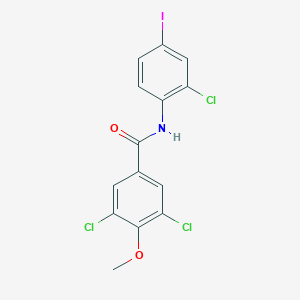![molecular formula C12H11NO5S2 B5161589 4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5161589.png)
4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO5S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfamoyl group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a suitable sulfonamide is reacted with the thiophene ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where a methoxyphenyl halide is reacted with the thiophene ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid: Similar structure but with a different position of the methoxy group.
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide: Contains a phenyl ring instead of a thiophene ring.
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide: Contains an amino group instead of a carboxylic acid group.
Uniqueness
4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the sulfamoyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S2/c1-18-10-5-3-2-4-9(10)13-20(16,17)8-6-11(12(14)15)19-7-8/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRISVAAXSDGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5161524.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)

![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5161596.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
